![molecular formula C24H23N3O6S B11264821 1-({2-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)-4-methylpiperidine](/img/structure/B11264821.png)
1-({2-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)-4-methylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-({2-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-3-METHYL-1-BENZOFURAN-5-YL}SULFONYL)-4-METHYLPIPERIDINE is a complex organic compound that features a unique combination of benzodioxole, oxadiazole, benzofuran, and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({2-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-3-METHYL-1-BENZOFURAN-5-YL}SULFONYL)-4-METHYLPIPERIDINE typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Benzodioxole Moiety: This step involves the cyclization of catechol with formaldehyde to form the benzodioxole ring.
Synthesis of the Oxadiazole Ring: The oxadiazole ring is synthesized via the reaction of hydrazine derivatives with carboxylic acids or their derivatives.
Formation of the Benzofuran Ring: The benzofuran ring is typically synthesized through the cyclization of ortho-hydroxyaryl ketones.
Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with sulfonyl chloride under basic conditions.
Piperidine Introduction: The final step involves the reaction of the sulfonylated intermediate with 4-methylpiperidine under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-({2-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-3-METHYL-1-BENZOFURAN-5-YL}SULFONYL)-4-METHYLPIPERIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-({2-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-3-METHYL-1-BENZOFURAN-5-YL}SULFONYL)-4-METHYLPIPERIDINE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-({2-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-3-METHYL-1-BENZOFURAN-5-YL}SULFONYL)-4-METHYLPIPERIDINE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: Known for its antioxidant and antibacterial activities.
1,2,4-Oxadiazole Derivatives: Studied for their anticancer and antimicrobial properties.
Benzofuran Derivatives: Investigated for their potential as anti-inflammatory and anticancer agents.
Uniqueness
1-({2-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-3-METHYL-1-BENZOFURAN-5-YL}SULFONYL)-4-METHYLPIPERIDINE is unique due to its combination of multiple bioactive moieties, which may confer synergistic effects and enhance its therapeutic potential .
Properties
Molecular Formula |
C24H23N3O6S |
---|---|
Molecular Weight |
481.5 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-[3-methyl-5-(4-methylpiperidin-1-yl)sulfonyl-1-benzofuran-2-yl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C24H23N3O6S/c1-14-7-9-27(10-8-14)34(28,29)17-4-6-19-18(12-17)15(2)22(32-19)24-25-23(26-33-24)16-3-5-20-21(11-16)31-13-30-20/h3-6,11-12,14H,7-10,13H2,1-2H3 |
InChI Key |
JKRGIUKIYLEHKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)OC(=C3C)C4=NC(=NO4)C5=CC6=C(C=C5)OCO6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.